Cas no 116568-17-3 (1H-Benzo[d]imidazole-6-carboxamide)
![1H-Benzo[d]imidazole-6-carboxamide structure](https://www.kuujia.com/scimg/cas/116568-17-3x500.png)
1H-Benzo[d]imidazole-6-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 1H-BENZIMIDAZOLE-5-CARBOXAMIDE
- 1H-Benzo[d]imidazole-6-carboxamide
- 1H-Benzimidazole-6-carboxamide
- 1H-Benzoimidazole-5-carboxylic acid amide
- 3H-benzimidazole-5-carboxamide
- 1(3)H-Benzimidazol-5-carbonsaeure-amid
- 1(3)H-benzimidazole-5-carboxylic acid amide
- 1H-Benzo[d]imidazole-5-carboxamide
- 1H-benzoimidazol-5-carboxylic acid amide
- 5-benzimidazole carboxamide
- benzimidazole-5-carboxamide
- 1H-Benzimidazole-5-carboxamide(9CI)
- 1H-1,3-benzodiazole-5-carboxamide
- FNLQDVXHDNFXIY-UHFFFAOYSA-N
- benzoimidazole-5-carboxamide
- 1H-Benzoimidazole-5-carboxamide
- BCP27970
- 2711AA
- STL200279
- A893559
- 1H-1,3-benzodiazole-6-carboxamide
- AKOS022171450
- C71539
- CS-W021325
- 942485-42-9
- DTXSID30572624
- SCHEMBL476587
- Benzimidazole 5-carboxamide
- AKOS002314950
- Z33546770
- MFCD27978434
- FS-2220
- FT-0681763
- 116568-17-3
- 1H-Benzoimidazole-5-carboxylicacidamide
- DB-060892
-
- MDL: MFCD27978434
- Inchi: 1S/C8H7N3O/c9-8(12)5-1-2-6-7(3-5)11-4-10-6/h1-4H,(H2,9,12)(H,10,11)
- InChI Key: FNLQDVXHDNFXIY-UHFFFAOYSA-N
- SMILES: O=C(C1C([H])=C([H])C2=C(C=1[H])N([H])C([H])=N2)N([H])[H]
Computed Properties
- Exact Mass: 161.05900
- Monoisotopic Mass: 161.058911855g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 71.8
- XLogP3: 0.7
Experimental Properties
- Density: 1.416
- Boiling Point: 584.7±23.0°C at 760 mmHg
- Flash Point: 307.409°C
- Refractive Index: 1.733
- PSA: 71.77000
- LogP: 1.36210
1H-Benzo[d]imidazole-6-carboxamide Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- HazardClass:IRRITANT
- Storage Condition:Sealed in dry,Room Temperature
1H-Benzo[d]imidazole-6-carboxamide Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1H-Benzo[d]imidazole-6-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM159507-5g |
1H-Benzoimidazole-5-carboxylic acid amide |
116568-17-3 | 95% | 5g |
$*** | 2023-04-03 | |
Key Organics Ltd | FS-2220-5MG |
1H-Benzoimidazole-5-carboxylic acid amide |
116568-17-3 | >90% | 5mg |
£46.00 | 2025-02-09 | |
abcr | AB437970-5 g |
1H-Benzo[d]imidazole-6-carboxamide, 95%; . |
116568-17-3 | 95% | 5g |
€476.70 | 2023-07-18 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H189871-250mg |
1H-Benzo[d]imidazole-6-carboxamide |
116568-17-3 | 95% | 250mg |
¥295.90 | 2023-09-02 | |
eNovation Chemicals LLC | D380281-25g |
3H-benzo[d]imidazole-5-carboxamide |
116568-17-3 | 95% | 25g |
$1285 | 2024-05-24 | |
Ambeed | A175137-250mg |
1H-Benzo[d]imidazole-6-carboxamide |
116568-17-3 | 95% | 250mg |
$41.0 | 2025-03-05 | |
Key Organics Ltd | FS-2220-50MG |
1H-Benzoimidazole-5-carboxylic acid amide |
116568-17-3 | >90% | 50mg |
£102.00 | 2025-02-09 | |
Key Organics Ltd | FS-2220-100MG |
1H-Benzoimidazole-5-carboxylic acid amide |
116568-17-3 | >90% | 100mg |
£146.00 | 2025-02-09 | |
Fluorochem | 038332-5g |
1H-Benzoimidazole-5-carboxylic acid amide |
116568-17-3 | 95% | 5g |
£412.00 | 2022-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067865-25g |
1H-Benzo[d]imidazole-6-carboxamide |
116568-17-3 | 97% | 25g |
¥7149.00 | 2024-08-09 |
1H-Benzo[d]imidazole-6-carboxamide Related Literature
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Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
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Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
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Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
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4. Yolk/shell nanoparticles: new platforms for nanoreactors, drug delivery and lithium-ion batteriesJian Liu,Shi Zhang Qiao,Jun Song Chen,Xiong Wen (David) Lou,Xianran Xing,Gao Qing (Max) Lu Chem. Commun., 2011,47, 12578-12591
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Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
Additional information on 1H-Benzo[d]imidazole-6-carboxamide
1H-Benzo[d]imidazole-6-carboxamide (CAS 116568-17-3): Properties, Applications, and Market Insights
1H-Benzo[d]imidazole-6-carboxamide (CAS 116568-17-3) is a specialized heterocyclic compound gaining significant attention in pharmaceutical and biochemical research. This benzimidazole derivative features a carboxamide functional group at the 6-position, making it a valuable scaffold for drug discovery and material science applications.
The molecular structure of 1H-Benzo[d]imidazole-6-carboxamide combines the stability of the benzimidazole core with the versatility of the carboxamide moiety. Recent studies highlight its potential as a kinase inhibitor precursor, particularly in oncology research where targeted therapies are in high demand. The compound's hydrogen bonding capacity and planar aromatic system make it particularly interesting for molecular recognition applications.
In pharmaceutical development, researchers are exploring 1H-Benzo[d]imidazole-6-carboxamide derivatives as potential modulators of various biological pathways. The compound's ability to serve as a hydrogen bond donor and acceptor allows for diverse interactions with biological targets. Current literature suggests promising activity in enzyme inhibition studies, particularly against targets involved in inflammatory processes.
The synthesis of CAS 116568-17-3 typically involves multi-step organic transformations starting from commercially available benzimidazole precursors. Modern synthetic approaches emphasize atom economy and green chemistry principles, responding to the pharmaceutical industry's growing emphasis on sustainable production methods. Recent patents demonstrate improved synthetic routes with higher yields and reduced environmental impact.
Analytical characterization of 1H-Benzo[d]imidazole-6-carboxamide employs advanced techniques including HPLC-MS, NMR spectroscopy, and X-ray crystallography. These methods confirm the compound's purity and structural features, which are critical for research applications. The crystalline form of the compound has been particularly well-studied, revealing interesting supramolecular packing patterns that may influence its physicochemical properties.
Beyond pharmaceutical applications, 1H-Benzo[d]imidazole-6-carboxamide shows promise in materials science. Its conjugated π-system and electron-rich character make it a candidate for organic electronic applications. Researchers are investigating its potential in organic semiconductors and photovoltaic materials, where its thermal stability and electronic properties could offer advantages over traditional materials.
The global market for benzimidazole derivatives like CAS 116568-17-3 is experiencing steady growth, driven by increasing R&D investment in small molecule therapeutics. Market analysts project particular demand from the precision medicine sector, where targeted small molecules play a crucial role. Current pricing trends reflect the compound's status as a research-grade chemical with specialized applications.
Storage and handling of 1H-Benzo[d]imidazole-6-carboxamide require standard laboratory precautions for organic compounds. The material is typically supplied as a crystalline solid and should be protected from moisture and light to maintain stability. Proper material safety data should always be consulted before use in any application.
Recent scientific publications have explored novel structure-activity relationships for 1H-Benzo[d]imidazole-6-carboxamide analogs, particularly in the context of drug resistance mechanisms. These studies contribute to our understanding of how subtle modifications to the core structure can dramatically alter biological activity—a key consideration in modern medicinal chemistry optimization strategies.
Quality control standards for CAS 116568-17-3 continue to evolve, with leading suppliers now offering material characterized by ultra-high purity HPLC and comprehensive spectroscopic validation. These advancements support reproducible research outcomes, particularly in sensitive biological assays where impurity profiles can significantly impact results.
Looking ahead, the scientific community anticipates expanded applications for 1H-Benzo[d]imidazole-6-carboxamide in chemical biology probes and diagnostic agent development. The compound's modular structure lends itself well to structure-based drug design approaches that are becoming increasingly important in personalized medicine initiatives worldwide.
For researchers considering 1H-Benzo[d]imidazole-6-carboxamide for their work, current literature suggests particular promise in protein-protein interaction inhibition and allosteric modulator development. The compound's balanced lipophilicity profile and molecular weight make it an attractive starting point for lead optimization programs in these areas.
Environmental fate studies of benzimidazole-containing compounds indicate that proper waste management protocols should be followed during research use. While CAS 116568-17-3 itself has not been extensively studied in this regard, related compounds demonstrate the importance of responsible disposal practices in research settings.
The intellectual property landscape surrounding 1H-Benzo[d]imidazole-6-carboxamide derivatives continues to expand, with numerous recent patent applications claiming novel synthetic methods and therapeutic applications. This activity reflects the compound's growing importance in pharmaceutical innovation and the competitive nature of small molecule drug discovery.
In analytical applications, 1H-Benzo[d]imidazole-6-carboxamide has shown utility as a chromatographic standard and mass spectrometry reference for related compounds. Its well-characterized fragmentation pattern and UV absorption characteristics make it particularly valuable for method development in analytical chemistry laboratories.
As research into heterocyclic pharmacophores advances, 1H-Benzo[d]imidazole-6-carboxamide stands out as a versatile building block with demonstrated potential across multiple scientific disciplines. Its combination of structural simplicity and functional versatility ensures its continued relevance in both academic and industrial research settings for years to come.
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